An In-depth Technical Guide to the Synthesis and Properties of 2,8-Bis(trifluoromethyl)-4-vinylquinoline
An In-depth Technical Guide to the Synthesis and Properties of 2,8-Bis(trifluoromethyl)-4-vinylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable scaffold for the development of novel therapeutic agents and functional polymers. This document details a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and discusses the rationale behind the methodological choices, offering field-proven insights for researchers in drug discovery and materials science.
Introduction and Significance
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity. The high electronegativity of the CF₃ group can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate.[6]
The target molecule, 2,8-Bis(trifluoromethyl)-4-vinylquinoline, combines the privileged quinoline scaffold with two electron-withdrawing CF₃ groups and a reactive vinyl moiety. This unique combination suggests significant potential in several areas:
-
Drug Development: The core structure is analogous to known kinase inhibitors and antimalarial agents. The vinyl group can act as a Michael acceptor or a point for further functionalization to fine-tune biological activity.
-
Materials Science: The vinyl group allows for polymerization, enabling the creation of novel polymers with potentially high thermal stability and specific optical properties conferred by the fluorinated aromatic core.[7]
This guide provides a detailed, step-by-step methodology for the synthesis of this promising compound and a thorough characterization of its expected properties.
Synthetic Pathway: A Rationale-Driven Approach
The overall synthetic workflow is depicted below:
Caption: Proposed three-step synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline.
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
The initial step involves the construction of the core quinoline ring system via a Conrad-Limpach reaction. This method is highly effective for the synthesis of 4-hydroxyquinolines.
-
Rationale: The reaction between an aniline derivative (2-aminobenzotrifluoride) and a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) followed by a high-temperature cyclization is a classic and reliable method for forming the quinoline scaffold. The use of polyphosphoric acid as both a solvent and a catalyst promotes the necessary dehydration and ring closure.
Experimental Protocol:
-
In a round-bottom flask, combine 2-aminobenzotrifluoride (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heat the mixture at 120°C for 2 hours with stirring.
-
Allow the mixture to cool slightly, then add polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 150°C for 3 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2,8-Bis(trifluoromethyl)-4-quinolinol as a solid.
Step 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline
The hydroxyl group at the 4-position is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,8-Bis(trifluoromethyl)-4-quinolinol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 4 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,8-Bis(trifluoromethyl)-4-chloroquinoline.[8]
Step 3: Synthesis of 2,8-Bis(trifluoromethyl)-4-vinylquinoline
The final step is the introduction of the vinyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[9] The use of potassium vinyltrifluoroborate as the vinyl source is advantageous due to its stability, ease of handling, and high reactivity in the presence of a suitable palladium catalyst and base.[10][11] PdCl₂(dppf) is a robust catalyst for such transformations, and cesium carbonate is an effective base for promoting the transmetalation step.[10]
Experimental Protocol:
-
To a degassed mixture of THF and water (4:1), add 2,8-Bis(trifluoromethyl)-4-chloroquinoline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).
-
Add the palladium catalyst, PdCl₂(dppf) (0.05 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,8-Bis(trifluoromethyl)-4-vinylquinoline.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₅F₆N | Based on structure |
| Molecular Weight | 305.18 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for similar quinoline derivatives |
| Melting Point | 70-80 °C | Trifluoromethyl groups can lower the melting point compared to non-fluorinated analogs.[6] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | The lipophilic nature of the quinoline core and CF₃ groups suggests good solubility in organic solvents.[12] |
| logP | > 4.0 | The two CF₃ groups significantly increase lipophilicity. |
Spectroscopic Data
The following is a prediction of the key spectroscopic signatures for 2,8-Bis(trifluoromethyl)-4-vinylquinoline.
¹H NMR (400 MHz, CDCl₃):
-
Rationale: The vinyl protons will appear as a characteristic AXM system. The protons on the quinoline ring will be in the aromatic region, with coupling patterns dictated by their positions.[9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~8.2-8.4 | d | ~8.5 | H-5 |
| ~7.8-8.0 | m | - | H-6, H-7 |
| ~7.5-7.7 | s | - | H-3 |
| ~6.8-7.0 | dd | J_trans ≈ 17.5, J_cis ≈ 11.0 | -CH=CH₂ |
| ~6.0-6.2 | d | J_trans ≈ 17.5 | -CH=CH ₂(trans) |
| ~5.6-5.8 | d | J_cis ≈ 11.0 | -CH=CH ₂(cis) |
¹³C NMR (100 MHz, CDCl₃):
-
Rationale: The chemical shifts are estimated based on known values for quinolines and vinyl-substituted aromatics. Carbons attached to fluorine will show coupling.[13][14][15]
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-2 (q, ²J_CF) |
| ~145-150 | C-4 |
| ~140-145 | C-8a |
| ~135-140 | -C H=CH₂ |
| ~120-135 | C-5, C-6, C-7, C-8 (q, ¹J_CF) |
| ~115-120 | -CH=C H₂ |
| ~110-115 | C-3, C-4a |
| ~120-125 (q, ¹J_CF) | -CF₃ (at C-2) |
| ~120-125 (q, ¹J_CF) | -CF₃ (at C-8) |
¹⁹F NMR (376 MHz, CDCl₃):
-
Rationale: The two CF₃ groups are in different chemical environments and should appear as distinct singlets. Their chemical shifts are in the typical range for CF₃ groups on an aromatic ring.[16][17]
| Chemical Shift (δ, ppm) | Assignment |
| ~ -60 to -65 | CF₃ at C-2 |
| ~ -65 to -70 | CF₃ at C-8 |
Mass Spectrometry (EI):
-
Rationale: The molecular ion peak should be prominent. Fragmentation may involve the loss of the vinyl group and CF₃ groups.[8][18]
| m/z | Assignment |
| 305 | [M]⁺ |
| 278 | [M - CH=CH₂]⁺ |
| 236 | [M - CF₃]⁺ |
Potential Applications and Future Directions
The unique structural features of 2,8-Bis(trifluoromethyl)-4-vinylquinoline make it a highly attractive candidate for further investigation in several fields.
Medicinal Chemistry
-
Anticancer Drug Discovery: Many potent kinase inhibitors feature a quinoline core. The strong electron-withdrawing nature of the two CF₃ groups can significantly influence the pKa of the quinoline nitrogen, potentially altering binding affinities to kinase targets. The vinyl group can be further elaborated, for example, through Michael addition with thiol-containing residues in proteins or by serving as a handle for attaching other pharmacophores.
-
Antimalarial Agents: The 2,8-bis(trifluoromethyl)quinoline scaffold is a key component of the antimalarial drug mefloquine. This suggests that the title compound could serve as a valuable starting point for the development of new antimalarial drugs with potentially improved resistance profiles.
Materials Science
-
Polymer Synthesis: The vinyl group is amenable to various polymerization techniques, including radical, cationic, and anionic polymerization.[19][20] Polymers derived from this monomer would be expected to exhibit high thermal stability, chemical resistance, and low surface energy due to the high fluorine content. These properties are desirable for applications in specialty coatings, membranes, and advanced optical materials.
Conclusion
This technical guide has outlined a robust and logical synthetic route to 2,8-Bis(trifluoromethyl)-4-vinylquinoline, a compound with considerable potential in both medicinal chemistry and materials science. By providing detailed, rationale-driven protocols and a comprehensive overview of its predicted properties, this document serves as a valuable resource for researchers seeking to explore the utility of this and related fluorinated quinoline derivatives. The convergence of a privileged heterocyclic scaffold, the modulating effects of trifluoromethyl groups, and the reactive potential of a vinyl substituent positions this molecule as a promising platform for future innovation.
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